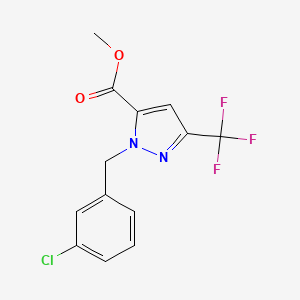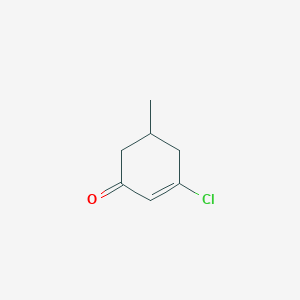![molecular formula C13H18N4O B12222473 N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide](/img/structure/B12222473.png)
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopenta[c]pyridazin ring fused with an azetidine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the cyclopenta[c]pyridazin ring. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The azetidine ring is then introduced through a series of nucleophilic substitution reactions. The final step involves the methylation of the acetamide group to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5H,6H,7H-cyclopenta[c]pyridazin-3-amine: Shares the cyclopenta[c]pyridazin ring but lacks the azetidine and acetamide groups.
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide: Contains similar structural elements but with additional functional groups.
Uniqueness
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide is unique due to its specific combination of the cyclopenta[c]pyridazin and azetidine rings, along with the methylacetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H18N4O |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C13H18N4O/c1-9(18)16(2)11-7-17(8-11)13-6-10-4-3-5-12(10)14-15-13/h6,11H,3-5,7-8H2,1-2H3 |
InChI Key |
IFGQKFDUEIABBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1CN(C1)C2=NN=C3CCCC3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methylbenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12222391.png)
![2-(Piperidine-1-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B12222400.png)
![2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B12222410.png)
![1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12222417.png)
![4-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12222423.png)
![N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12222438.png)

![1-{4-[(5-Ethylpyrimidin-2-yl)oxy]-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B12222447.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12222455.png)

![4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol](/img/structure/B12222469.png)



